2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
4-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-13-6-7-14(18-19-15-4-2-3-5-16(15)24-18)12-17(13)25(21,22)20-8-10-23-11-9-20/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFDMVIMJVYHHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole core, followed by the introduction of the sulfonyl group and the morpholine ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
a. Sulfonamide Formation
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Intermediate Preparation : A 3-sulfonyl chloride-substituted phenylbenzothiazole precursor is generated via chlorosulfonation of the parent phenylbenzothiazole using ClSO₃H or SO₂Cl₂ .
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Morpholine Coupling : The sulfonyl chloride reacts with morpholine under basic conditions (e.g., Et₃N or pyridine) to form the sulfonamide linkage .
Reaction Scheme :
b. Functionalization of the Benzothiazole Core
The 1,3-benzothiazole ring can undergo:
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Electrophilic Substitution : Limited due to steric hindrance from the bulky phenylsulfonyl group. Substitutions typically occur at the 5- or 6-positions under nitration or halogenation conditions .
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Coordination Chemistry : The nitrogen in the benzothiazole ring may act as a ligand for metal ions, forming complexes with Cu²⁺ or Hg²⁺, as observed in structurally similar compounds .
Reactivity of the Morpholine-Sulfonyl Group
The morpholine-sulfonyl moiety exhibits moderate stability but participates in:
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Hydrolysis : Under strong acidic (HCl, H₂SO₄) or basic (NaOH) conditions, the sulfonamide bond may cleave to regenerate the sulfonic acid or morpholine .
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Nucleophilic Aromatic Substitution : Electron-withdrawing effects of the sulfonyl group activate the phenyl ring for substitutions (e.g., halogenation, nitration) at the para position relative to the methyl group .
Modification of the 4-Methylphenyl Substituent
The methyl group at the 4-position can undergo:
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Oxidation : Converted to a carboxylic acid (-COOH) using KMnO₄ or CrO₃ under acidic conditions .
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Halogenation : Radical bromination (NBS, light) introduces a bromine atom, enabling further cross-coupling reactions (e.g., Suzuki-Miyaura) .
Biological Activity and Stability Considerations
-
Antibacterial Applications : Anal
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of benzothiazole exhibit significant antimicrobial properties. A study focused on the synthesis of benzothiazole derivatives showed promising results against various bacterial strains, indicating that modifications in the structure can enhance their efficacy .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | E. coli (ATCC) | 31.25 µg/ml |
| Compound 2 | Staphylococcus aureus (ATCC) | 62.5 µg/ml |
| Compound 3 | Klebsiella pneumoniae (BLSE) | 250 µg/ml |
These results suggest that the benzothiazole scaffold can be optimized for better antimicrobial action.
Neuroprotective Effects
Another significant application of this compound lies in neuropharmacology. A study highlighted the synthesis of multi-target-directed ligands based on benzothiazole and isoquinoline derivatives, which showed promising inhibitory activity against monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases .
- Key Findings :
- Six compounds demonstrated excellent MAO-B inhibition.
- Compound 4g exhibited high selectivity and good blood-brain barrier penetration.
Anticancer Potential
The anticancer properties of benzothiazole derivatives have been widely studied. Compounds containing this moiety have shown effectiveness against various cancer cell lines, including breast adenocarcinoma .
| Study | Cell Line | Assay Method | IC50 Value |
|---|---|---|---|
| Study A | MCF7 (breast cancer) | Sulforhodamine B assay | Not specified |
| Study B | Other cancer lines | Various assays | Varies by compound |
These findings indicate a potential for developing new chemotherapeutic agents based on this compound.
Case Study 1: Neurodegenerative Disease Research
In a recent study, researchers synthesized a series of compounds based on the benzothiazole framework to evaluate their effects on neurodegenerative diseases complicated by depression. The compounds were tested for their ability to inhibit MAO-B and cholinesterase enzymes, revealing significant activity in several derivatives .
Case Study 2: Antimicrobial Resistance
In response to rising antimicrobial resistance, researchers focused on synthesizing new benzothiazole derivatives with enhanced antibacterial properties. The study highlighted the importance of structural modifications in improving the efficacy against resistant strains .
Mechanism of Action
The mechanism of action of 2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Benzothiazole Derivatives
a) N-(4-(Benzothiazole-2-yl)phenyl) Substituted Benzenesulfonamides
- Structure : Benzothiazole linked to a phenyl ring via a sulfonamide group. Substituents vary at the sulfonamide’s benzene ring (e.g., halogens, methyl, methoxy) .
- Comparison: The target compound replaces the benzenesulfonamide with a morpholinylsulfonyl group.
b) 2-Aryl Benzothiazole Derivatives (e.g., 3a–3e)
- Examples: 4-[4-(1,3-benzothiazol-2-yl)phenoxy]benzoic acid (3a) 2-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3-benzothiazole (3c)
- Comparison : The target compound’s morpholinylsulfonyl group provides a bulkier, more polar substituent than halogen or carboxylic acid groups. This may enhance solubility but reduce membrane permeability compared to lipophilic derivatives like 3c .
c) Benzothiazole-Triazole Hybrids (e.g., 9a–9e)
- Structure : Benzothiazole linked to triazole and acetamide groups .
- Comparison : The triazole-acetamide chain in 9a–9e introduces hydrogen-bonding sites absent in the target compound. However, the morpholinylsulfonyl group offers a rigid, planar structure that could improve target specificity in enzyme-binding pockets .
Physicochemical Properties
The morpholinylsulfonyl group in the target compound likely increases aqueous solubility compared to halogenated analogs (e.g., 3c) but may reduce thermal stability due to the flexible morpholine ring .
Anticonvulsant Potential
Antitubercular Activity
Antiviral and Anticancer Activity
Biological Activity
2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be described by its chemical formula and is characterized by the presence of a benzothiazole moiety linked to a morpholine sulfonamide. The presence of the methyl group and morpholine enhances its solubility and biological interactions.
Anticancer Properties
Research has shown that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cell Proliferation Inhibition : In vitro studies have demonstrated that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines. The IC50 values for these compounds often indicate potent activity comparable to established chemotherapeutics like doxorubicin .
- Mechanisms of Action : The anticancer effects are attributed to several mechanisms, including apoptosis induction and cell cycle arrest. Specifically, compounds with electron-donating groups such as methyl groups have been shown to enhance anti-proliferative activity by stabilizing interactions with target proteins involved in cancer cell survival .
Anti-inflammatory Activity
Studies indicate that similar benzothiazole derivatives may also possess anti-inflammatory properties. They act as inhibitors of fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition can lead to increased levels of anandamide, contributing to anti-inflammatory effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications:
- Substituents : The presence of methyl groups on the phenyl ring enhances solubility and biological activity. Conversely, electron-withdrawing groups tend to reduce activity .
- Morpholine Sulfonamide : The morpholine sulfonamide structure is crucial for maintaining the compound's interaction with biological targets, enhancing its pharmacological profile .
Study 1: Anti-Proliferative Effects
In a study assessing the anti-proliferative effects on human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound demonstrated an IC50 value lower than that of traditional chemotherapeutics. This finding suggests potential as a lead compound for further development in cancer therapy.
Study 2: In Vivo Efficacy
Animal studies have shown that administration of this compound resulted in significant tumor size reduction in xenograft models. The mechanism was linked to enhanced apoptosis markers and reduced angiogenesis within tumors .
Q & A
Q. Optimization Tips :
Q. Table 1: Reaction Conditions from Key Studies
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzothiazole formation | DMF | Na₂S₂O₅ | 80 | 85–90 | |
| Sulfonation | DCM | Et₃N | 25 | 70–75 |
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm regiochemistry of the benzothiazole core and sulfonyl-morpholine substitution (e.g., aromatic proton splitting patterns and sulfonyl group integration) .
- IR Spectroscopy : Identify key functional groups (e.g., S=O stretch at ~1350–1150 cm⁻¹, C=N at ~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and isotopic patterns for Cl/Br-containing intermediates .
- Elemental Analysis : Ensure ≤0.4% deviation between calculated and observed C/H/N/S values .
Advanced: How does the morpholinylsulfonyl group influence the compound’s bioactivity and binding interactions?
Answer:
The morpholinylsulfonyl moiety enhances:
- Electron-Withdrawing Effects : Polarizes the benzothiazole core, improving binding to hydrophobic enzyme pockets (e.g., COX-2) .
- Solubility : The morpholine ring increases water solubility, aiding pharmacokinetics .
- Receptor Interactions : Docking studies suggest the sulfonyl group forms hydrogen bonds with serine or lysine residues in target proteins .
Q. Table 2: Bioactivity of Structural Analogs
| Compound | Key Structural Variation | IC₅₀ (COX-2 Inhibition) | Reference |
|---|---|---|---|
| Target Compound | Morpholinylsulfonyl | 0.8 µM | |
| 2-(4-Methylphenyl)-1,3-benzothiazole | No sulfonyl/morpholine | >50 µM | |
| 5-(Methylsulfonyl)-2-(pyridin-3-yl)benzothiazole | Pyridine instead of morpholine | 5.2 µM |
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
Answer:
Discrepancies often arise from:
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (COX-1 vs. COX-2) .
- Compound Purity : Verify purity via HPLC (>95%) and exclude degradation products .
- Structural Confirmation : Re-analyze disputed compounds using X-ray crystallography (e.g., as in ) to confirm regiochemistry.
Q. Methodological Recommendations :
- Standardize assays using positive controls (e.g., celecoxib for COX-2).
- Compare dose-response curves across multiple replicates.
Advanced: What computational strategies are effective for predicting target interactions and optimizing derivatives?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding poses with proteins like COX-2 or kinases. Studies show the morpholinylsulfonyl group occupies hydrophobic sub-pockets .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to design analogs with higher potency .
- MD Simulations : Assess binding stability over 100-ns trajectories to prioritize stable interactions .
Example : Docking of a derivative into COX-2 revealed a salt bridge between the sulfonyl group and Arg120, critical for inhibition .
Basic: How can researchers validate the purity and stability of this compound under storage conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
